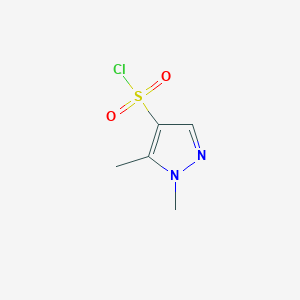

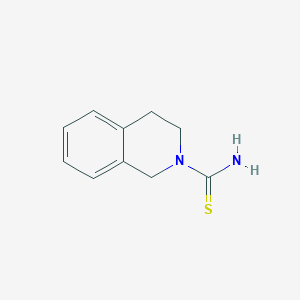

![molecular formula C9H10ClNS B1284990 Chlorhydrate de benzo[b]thiophène-2-ylméthanamine CAS No. 247570-04-3](/img/structure/B1284990.png)

Chlorhydrate de benzo[b]thiophène-2-ylméthanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

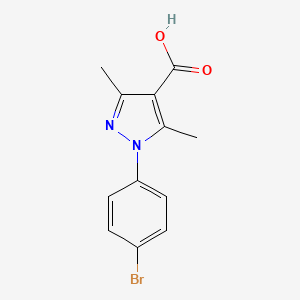

Benzo[b]thiophen-2-ylmethanamine hydrochloride is a useful research compound. Its molecular formula is C9H10ClNS and its molecular weight is 199.70 g/mol. The purity is usually 95%.

The exact mass of the compound Benzo[b]thiophen-2-ylmethanamine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Benzo[b]thiophen-2-ylmethanamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzo[b]thiophen-2-ylmethanamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthèse de benzothiophènes multisubstitués

Les benzo[b]thiophènes sont une classe prometteuse de composés organosulfurés . Ils sont utilisés dans un large éventail de domaines de recherche, notamment les sciences pharmaceutiques et la chimie des matériaux . Le composé peut être synthétisé à partir de triflates d'o-silylaryl et de sulfures d'alcynyle facilement disponibles, en une seule étape intermoléculaire .

Semi-conducteurs organiques

Les molécules à base de thiophène, y compris le chlorhydrate de benzo[b]thiophène-2-ylméthanamine, jouent un rôle important dans le développement des semi-conducteurs organiques . Ils sont utilisés dans la fabrication de diodes électroluminescentes organiques (OLED) .

Transistors organiques à effet de champ (OFET)

Les dérivés du thiophène sont utilisés dans le développement des transistors organiques à effet de champ (OFET) . Ce sont un type de transistor à effet de champ utilisant un semi-conducteur organique dans son canal .

Inhibiteurs de corrosion

Les dérivés du thiophène sont utilisés en chimie industrielle comme inhibiteurs de corrosion . Ils contribuent à prévenir la corrosion des surfaces métalliques, prolongeant ainsi la durée de vie du matériau .

Sciences pharmaceutiques

Les molécules contenant le système cyclique du thiophène présentent de nombreuses propriétés pharmacologiques telles que des propriétés anticancéreuses, anti-inflammatoires, antimicrobiennes, antihypertensives et anti-athérosclérotiques . Par exemple, le suprofène a un squelette de thiophène substitué en position 2 et est connu comme un médicament anti-inflammatoire non stéroïdien .

Cellules solaires

La 2-thiophèneméthylamine est un remplaçant potentiel du ligand pour les cellules solaires hybrides poly(3-hexylthiophène)/CdSe . Cela suggère que le this compound pourrait également avoir des applications potentielles dans le domaine de l'énergie solaire .

Mécanisme D'action

Mode of Action

It’s worth noting that many amines interact with biological systems by binding to receptors or enzymes, altering their function and leading to changes in cellular processes .

Pharmacokinetics

Its relatively small size and lipophilic nature (Log Po/w (iLOGP): 1.84 ) suggest that it may distribute well into tissues. The compound’s metabolism and excretion patterns remain to be determined .

Analyse Biochimique

Biochemical Properties

Benzo[b]thiophen-2-ylmethanamine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain bacterial enzymes, thereby exhibiting antibacterial activity. The compound also interacts with fungal enzymes, making it a potential antifungal agent . Additionally, Benzo[b]thiophen-2-ylmethanamine hydrochloride has demonstrated antioxidant properties by interacting with reactive oxygen species and reducing oxidative stress .

Cellular Effects

Benzo[b]thiophen-2-ylmethanamine hydrochloride affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to inhibit the growth of bacterial and fungal cells by disrupting their metabolic processes . Furthermore, Benzo[b]thiophen-2-ylmethanamine hydrochloride can alter gene expression patterns, leading to changes in cellular behavior and function .

Molecular Mechanism

The molecular mechanism of Benzo[b]thiophen-2-ylmethanamine hydrochloride involves several key interactions at the molecular level. The compound binds to specific enzymes and proteins, inhibiting their activity. This inhibition can lead to the disruption of essential biochemical pathways in microorganisms, resulting in their death . Additionally, Benzo[b]thiophen-2-ylmethanamine hydrochloride can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Benzo[b]thiophen-2-ylmethanamine hydrochloride can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that Benzo[b]thiophen-2-ylmethanamine hydrochloride remains stable under certain conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound has been associated with sustained changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of Benzo[b]thiophen-2-ylmethanamine hydrochloride vary with different dosages in animal models. At lower doses, the compound exhibits antimicrobial and antioxidant activities without causing significant toxicity . At higher doses, Benzo[b]thiophen-2-ylmethanamine hydrochloride can induce toxic effects, including cellular damage and adverse physiological responses . Threshold effects have been observed, where the compound’s efficacy plateaus or decreases beyond a certain dosage .

Metabolic Pathways

Benzo[b]thiophen-2-ylmethanamine hydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound has been shown to inhibit key enzymes in bacterial and fungal metabolic pathways, leading to the accumulation of toxic metabolites and disruption of cellular homeostasis . Additionally, Benzo[b]thiophen-2-ylmethanamine hydrochloride can affect the levels of reactive oxygen species, contributing to its antioxidant properties .

Transport and Distribution

The transport and distribution of Benzo[b]thiophen-2-ylmethanamine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within cells can influence its biological activity and efficacy .

Subcellular Localization

Benzo[b]thiophen-2-ylmethanamine hydrochloride exhibits specific subcellular localization, which affects its activity and function. The compound can be directed to particular compartments or organelles through targeting signals and post-translational modifications . This subcellular localization is essential for its interaction with specific enzymes and proteins, thereby modulating its biochemical and cellular effects .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for Benzo[b]thiophen-2-ylmethanamine hydrochloride involves the reaction of 2-bromobenzothiophene with formaldehyde and ammonium chloride, followed by reduction with sodium borohydride and quaternization with hydrochloric acid.", "Starting Materials": [ "2-bromobenzothiophene", "formaldehyde", "ammonium chloride", "sodium borohydride", "hydrochloric acid" ], "Reaction": [ "Step 1: 2-bromobenzothiophene is reacted with formaldehyde and ammonium chloride in the presence of a base such as sodium hydroxide to form Benzo[b]thiophen-2-ylmethanamine.", "Step 2: The resulting amine is then reduced with sodium borohydride to form Benzo[b]thiophen-2-ylmethanamine hydrochloride.", "Step 3: The final step involves quaternization of the amine with hydrochloric acid to form the desired product, Benzo[b]thiophen-2-ylmethanamine hydrochloride." ] } | |

Numéro CAS |

247570-04-3 |

Formule moléculaire |

C9H10ClNS |

Poids moléculaire |

199.70 g/mol |

Nom IUPAC |

1-benzothiophen-2-ylmethylazanium;chloride |

InChI |

InChI=1S/C9H9NS.ClH/c10-6-8-5-7-3-1-2-4-9(7)11-8;/h1-5H,6,10H2;1H |

Clé InChI |

DGXQRMAGSLCKHT-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=C(S2)CN.Cl |

SMILES canonique |

C1=CC=C2C(=C1)C=C(S2)C[NH3+].[Cl-] |

Pictogrammes |

Irritant |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

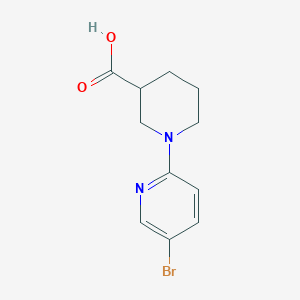

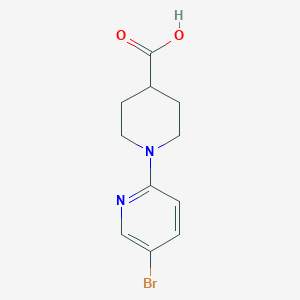

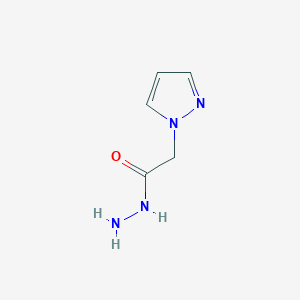

![2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B1284996.png)